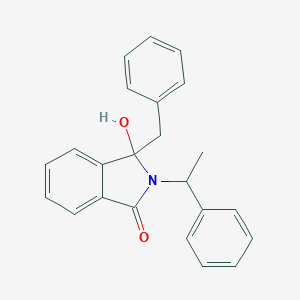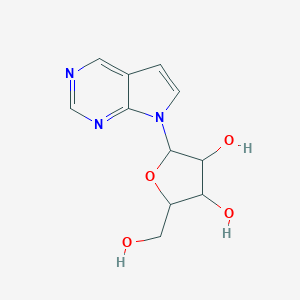
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone, also known as MBF, is a chemical compound that belongs to the family of benzofuranones. It is a yellow crystalline solid that is widely used in scientific research for its numerous biological activities. MBF is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are associated with inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been shown to have numerous biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been found to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme that is involved in the programmed cell death process. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that are involved in the regulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, it is important to use 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone in appropriate concentrations and to follow proper safety protocols when handling this compound.
Direcciones Futuras
There are several future directions for the research on 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone, including the development of new synthetic routes, the identification of new biological activities, and the optimization of its pharmacological properties. One potential future direction is the development of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone-based drug candidates for the treatment of various diseases, including cancer and neurodegenerative disorders. Another future direction is the investigation of the potential synergistic effects of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone with other compounds, which could enhance its biological activities and therapeutic potential.
Conclusion:
In conclusion, 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone is a versatile chemical compound that has numerous biological activities and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone is needed to fully understand its potential therapeutic applications and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of an acid catalyst to form 4-methoxybenzylidene malonic acid. This intermediate is then decarboxylated using heat to produce 2-(4-methoxybenzylidene)-3-oxobutanoic acid. The final step involves the cyclization of this intermediate using a Lewis acid catalyst to form 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone.
Aplicaciones Científicas De Investigación
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has been extensively studied for its numerous biological activities, including its anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-Methoxybenzylidene)-3(2H)-benzofuranone has also been found to have potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C16H12O3 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10- |
Clave InChI |
WPHKUMCSOVGQCK-GDNBJRDFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)


![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)



![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)

![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)


![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)